3,4-Dimethoxyphenylglyoxal hydrate

Description

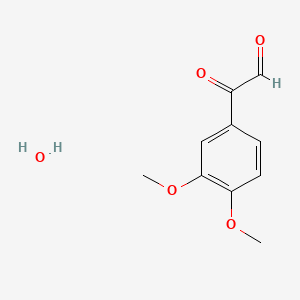

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.H2O/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-6H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXVAKHTLMPFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=O)OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656866 | |

| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138011-18-3, 163428-90-8 | |

| Record name | Benzeneacetaldehyde, 3,4-dimethoxy-α-oxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenylglyoxal Hydrate from 3,4-Dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4-Dimethoxyphenylglyoxal hydrate, a valuable bifunctional building block in modern organic and medicinal chemistry.[1] The primary focus is the direct oxidation of the commercially available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde), utilizing the well-established Riley oxidation with selenium dioxide. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and outlines the necessary safety precautions and characterization techniques. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation, empowering researchers to confidently apply this methodology.

Introduction and Strategic Importance

This compound is a versatile synthetic intermediate whose value is derived from its dual reactivity: a reactive 1,2-dicarbonyl moiety and an electron-rich aromatic ring.[1] This unique combination makes it an ideal precursor for constructing a wide array of nitrogen-containing heterocyclic compounds, such as quinoxalines and imidazoles, which are prominent scaffolds in biologically active molecules and pharmaceuticals.[2]

The most direct and efficient synthetic route to this key intermediate is the oxidation of the aldehyde functional group of 3,4-dimethoxybenzaldehyde. This starting material, also known as veratraldehyde, is readily available and serves as a stable, cost-effective precursor.[3] The selective conversion of the aldehyde's α-carbon to a carbonyl group is reliably achieved using selenium dioxide (SeO₂), a reagent known for its specificity in such transformations.[4][5]

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the target compound is fundamental for successful synthesis, purification, and handling.

| Property | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | This compound |

| Molecular Formula | C₉H₁₀O₃ | C₁₀H₁₂O₅ |

| Molecular Weight | 166.17 g/mol | 212.20 g/mol [1][6] |

| IUPAC Name | 3,4-Dimethoxybenzaldehyde | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate[1][6] |

| CAS Number | 120-14-9 | 163428-90-8, 1138011-18-3[1][6][7] |

| Appearance | White to off-white crystalline solid | Solid[1] |

| Melting Point | 40-43 °C[8] | 118-120 °C[1][7] |

The Core Transformation: Riley Oxidation

The conversion of an aldehyde to a 1,2-dicarbonyl compound is expertly achieved via the Riley oxidation.[9] This reaction employs selenium dioxide (SeO₂) as the oxidant, which demonstrates remarkable chemoselectivity for the oxidation of α-methylene groups adjacent to a carbonyl functionality.[5][10] In the case of 3,4-dimethoxybenzaldehyde, SeO₂ oxidizes the aldehydic carbon-hydrogen bond to introduce a second carbonyl group, yielding the desired glyoxal product.

Reaction Mechanism

The mechanism of the selenium dioxide oxidation of aldehydes is a well-investigated process that proceeds through several distinct steps.[9][11]

-

Enolization & Electrophilic Attack: The reaction initiates with the enol tautomer of the aldehyde attacking the electrophilic selenium atom of SeO₂.

-

Rearrangement & Dehydration: A subsequent rearrangement and the elimination of a water molecule form a key intermediate.

-

Hydration & Product Formation: The intermediate is then attacked by water.

-

Elimination of Selenium: The final step involves the elimination of elemental selenium (appearing as a red amorphous precipitate) and the formation of the 1,2-dicarbonyl compound, which, in the presence of water, exists as the stable hydrate.[9]

Caption: Reaction mechanism of the SeO₂-mediated Riley oxidation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials and Equipment

-

Reagents:

-

3,4-Dimethoxybenzaldehyde (1.0 eq)

-

Selenium Dioxide (SeO₂) (1.1 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (for extraction/recrystallization)

-

Hexanes (for recrystallization)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Safety Precautions: Handling Selenium Dioxide

CRITICAL: Selenium compounds are highly toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged exposure.[12][13] All operations involving selenium dioxide must be performed in a certified chemical fume hood.[14][15] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[14]

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in a 95:5 mixture of 1,4-dioxane and water.

-

Reagent Addition: To this stirring solution, add selenium dioxide (1.1 eq) portion-wise at room temperature.

-

Reaction Execution: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. The formation of a black or reddish precipitate of elemental selenium will be observed as the reaction progresses.

-

Monitoring: Monitor the reaction for completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the disappearance of the starting material spot. The reaction is typically complete within 4-6 hours.

-

Work-up - Selenium Removal: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® in a Buchner funnel to remove the precipitated elemental selenium. Wash the filter cake with a small amount of ethyl acetate.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the dioxane and water.

-

Purification - Recrystallization: Dissolve the resulting crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

-

Isolation: Collect the pure crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Experimental Workflow and Characterization

The overall process from setup to final product can be visualized for clarity.

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the two methoxy groups, and the protons associated with the glyoxal hydrate moiety.[16]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the two carbonyl carbons of the glyoxal, in addition to the aromatic and methoxy carbons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound (212.20 g/mol ).[17]

-

Melting Point: The measured melting point should be sharp and consistent with the literature value (118-120 °C), indicating high purity.[7]

Conclusion

The synthesis of this compound from 3,4-dimethoxybenzaldehyde via Riley oxidation is a robust, efficient, and high-yielding method. This guide provides the necessary mechanistic insights and a detailed, validated protocol to enable researchers in drug development and organic synthesis to produce this key intermediate with confidence. The strategic application of this building block can significantly facilitate the construction of complex molecular architectures for the discovery of novel therapeutics.[6]

References

- Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.

- de Ronde, E., Brugman, S. J. T., Koning, N., Tinnemans, P., & Vlieg, E. (2016). 3,4-Dimethoxybenzaldehyde.

- Wikipedia. (n.d.). Riley oxidation.

- Sholikhah, E. N., et al. (2014).

- Chemistry Stack Exchange. (2020). Oxidation of Unsymmetrical Ketones using Selenium Dioxide.

- Cevallos-Villacís, S., Arias-Gavilán, E. J., Gallegos-Suárez, F., Alzate-Morales, J. H., & Meneses, L. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412.

- Mąkosza, M., & Sienkiewicz, K. (1998). Selenium(IV) Oxide Catalyzed Oxidation of Aldehydes to Carboxylic Acids with Hydrogen Peroxide. Synthesis, 1998(12), 1733-1736.

- AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation.

- Google Patents. (n.d.). CN102070421A - Method for synthesizing veratraldehyde.

- Cevallos-Villacís, S., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.

- ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[e][1][2]oxazine.

- Organic Syntheses. (n.d.). Veratraldehyde.

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

- Globe Thesis. (2021). Study On The Synthesis Of Veratraldehyde And Its Derivatives.

- Name-Reaction.com. (n.d.). Selenium-Dioxide.

- Loba Chemie. (n.d.). SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE - Safety Data Sheet.

- Ataman Kimya. (n.d.). VERATRALDEHYDE.

- Nexchem Ltd. (2023). SAFETY DATA SHEET - Selenium Dioxide.

- MDPI. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene.

- PubChem. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globethesis.com [globethesis.com]

- 4. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Riley oxidation - Wikipedia [en.wikipedia.org]

- 10. adichemistry.com [adichemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. nexchem.co.uk [nexchem.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. lobachemie.com [lobachemie.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of 3,4-Dimethoxyphenylglyoxal hydrate

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3,4-Dimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile and highly valuable building block in the landscape of modern organic synthesis. Its molecular architecture, characterized by a reactive 1,2-dicarbonyl moiety and an electron-rich 3,4-dimethoxyphenyl ring, renders it an exceptional precursor for the construction of a diverse array of heterocyclic compounds.[1] These heterocyclic scaffolds are of paramount interest in the fields of medicinal chemistry and drug development, owing to their frequent appearance in the core structures of biologically active molecules. This guide provides a comprehensive technical overview of the , detailed experimental protocols for its synthesis and utilization, and an exploration of its significance in the synthesis of pharmacologically relevant compounds, particularly 6,7-dimethoxy-substituted quinoxalines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | [1][2] |

| Molecular Weight | 212.20 g/mol | [1][2] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [1][2] |

| CAS Number | 163428-90-8, 1138011-18-3 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 118-120 °C | [1][3] |

| Density | 1.291 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 350.9 ± 37.0 °C | [3] |

| Predicted pKa | 10.88 ± 0.41 | [3] |

Synthesis of this compound

The most prevalent laboratory-scale synthesis of this compound involves the selenium dioxide-mediated oxidation of the corresponding acetophenone, a reaction known as the Riley oxidation. This method selectively oxidizes the α-methyl group of 3,4-dimethoxyacetophenone to the desired 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis via Riley Oxidation

This protocol is adapted from the well-established procedure for the synthesis of phenylglyoxal.[4]

Materials:

-

3,4-Dimethoxyacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Hot Water (for crystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1,4-dioxane, selenium dioxide (1.0 equivalent), and a small amount of water.

-

Heat the mixture to 50-55 °C and stir until the selenium dioxide has completely dissolved.

-

Add 3,4-dimethoxyacetophenone (1.0 equivalent) to the reaction mixture in one portion.

-

Reflux the mixture with continuous stirring for approximately 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, decant the hot solution to separate it from the precipitated elemental selenium.

-

Remove the dioxane and water from the solution by distillation under reduced pressure.

-

The crude product can be purified by dissolving the resulting oil in hot water and allowing it to crystallize to form the stable hydrate.

-

Filter the crystals and dry them to obtain this compound.

Spectroscopic and Analytical Characterization

While experimental spectroscopic data for this compound is not widely available in the public domain, this section provides predicted data and a standardized protocol for its acquisition.

Predicted Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.6-7.8 | m | Aromatic protons |

| ~7.0 | d | Aromatic proton |

| ~5.5 | s | CH(OH)₂ |

| ~3.8 | s | OCH₃ |

| ~3.7 | s | OCH₃ |

¹³C NMR (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~190 | C=O |

| ~150-155 | Aromatic C-O |

| ~125-130 | Aromatic CH |

| ~110-115 | Aromatic CH |

| ~90 | CH(OH)₂ |

| ~56 | OCH₃ |

IR Spectroscopy: The IR spectrum is expected to show characteristic peaks for the hydroxyl groups (broad, ~3400 cm⁻¹), the carbonyl group (~1680 cm⁻¹), and C-O stretching of the methoxy groups (~1250 cm⁻¹ and ~1020 cm⁻¹).[2]

Mass Spectrometry: The mass spectrum of the parent compound, 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde, is predicted to show a molecular ion peak [M+H]⁺ at m/z 195.06518.[5]

Protocol for Spectroscopic Data Acquisition

1. Sample Preparation:

-

For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

For IR, the spectrum can be obtained from a KBr pellet or using an ATR accessory.[2]

-

For MS, dissolve a small amount of the sample in a suitable solvent for ESI or other ionization techniques.

2. Instrumentation and Parameters:

-

NMR: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire ¹H and ¹³C spectra with standard parameters.

-

IR: Use a Fourier-transform infrared (FTIR) spectrometer.

-

MS: Use a high-resolution mass spectrometer for accurate mass determination.

Reactivity and Applications in Heterocyclic Synthesis

The primary synthetic utility of this compound lies in its role as a precursor to 6,7-dimethoxy-substituted quinoxalines.[1][6] This transformation is typically achieved through a condensation reaction with substituted o-phenylenediamines.

Experimental Protocol 1: Room Temperature Synthesis of Quinoxalines

Materials:

-

This compound (1 mmol)

-

Substituted o-phenylenediamine (1 mmol)

-

Heterogeneous catalyst (e.g., Alumina-supported CuH₂PMo₁₁VO₄₀) (100 mg)

-

Toluene (8-12 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) in toluene.

-

Add this compound (1 mmol) to the solution.

-

Add the catalyst (100 mg) to the mixture.

-

Stir the reaction mixture at room temperature (25 °C).

-

Monitor the reaction progress by TLC (typically 2-4 hours).

-

Upon completion, filter to remove the insoluble catalyst.

-

Dry the filtrate over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol.[1]

Experimental Protocol 2: Microwave-Assisted Synthesis of Quinoxalines

Materials:

-

This compound (1 mmol)

-

Substituted o-phenylenediamine (1 mmol)

-

Iodine (I₂) (5 mol%)

-

Ethanol/Water (1:1, v/v) (1 mL)

-

Dichloromethane

-

5% Sodium thiosulfate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a microwave vial, dissolve this compound (1 mmol) and the substituted o-phenylenediamine (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).

-

Add a catalytic amount of iodine (5 mol%).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 50 °C for 30-60 seconds.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add dichloromethane.

-

Wash the organic layer successively with 5% sodium thiosulfate solution and brine.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization as needed.[1]

Relevance in Drug Discovery and Medicinal Chemistry

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][7] The 6,7-dimethoxy substitution pattern, directly accessible from this compound, is a feature of several biologically active molecules.

-

Anticancer Activity: Many quinoxaline derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] For instance, certain 6,7-dimethoxyquinazoline derivatives have been synthesized and shown to inhibit EGFR-TK, suggesting potential as anticancer agents.[8]

-

Antimicrobial Activity: The quinoxaline scaffold is present in several antibiotics and has been a focus for the development of new antimicrobial agents.[7]

-

Anti-Angiogenic Agents: Novel 4-anilino-6,7-dimethoxy quinazoline derivatives have been synthesized and characterized as potential anti-angiogenic agents, showing promise in cancer therapy.[9]

Handling, Storage, and Stability

Handling:

-

This compound should be handled in a well-ventilated area, preferably a fume hood.

-

It is advisable to wear personal protective equipment, including gloves and safety glasses, as it may cause skin and eye irritation.[2]

Storage:

-

Store in a cool, dry place away from direct sunlight and moisture.

-

For long-term storage, refrigeration is recommended to prevent potential polymerization, a common issue with arylglyoxals. The hydrate form is generally more stable than the anhydrous form.

Conclusion

This compound is a key chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its straightforward application in the synthesis of 6,7-dimethoxy-substituted quinoxalines provides a direct route to a class of compounds with established and diverse pharmacological activities. This guide has provided a comprehensive overview of its chemical properties, detailed synthetic and analytical protocols, and highlighted its relevance in medicinal chemistry, serving as a valuable resource for its effective and safe utilization in a research setting.

References

- This compound | C10H12O5 | CID 44118538. PubChem. [Link]

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.

- Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives.

- Glyoxal, phenyl-. Organic Syntheses. [Link]

- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

- Selenium dioxide-mediated synthesis of α-ketoamides from arylglyoxals and secondary amines.

- Benzaldehyde, 3,4-dimethoxy-. NIST WebBook. [Link]

- Biological Activity of Quinoxaline Deriv

- A detailed 1H and 13C NMR study of a repeating disaccharide of hyaluronan: the effects of temperature and counterion type. PubMed. [Link]

- Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

- 3,4-dimethoxyphenylglyoxal hydr

- 3,4-Dimethoxy-benzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. [Link]

- Benzaldehyde, 3,4-dimethoxy-. NIST WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Reactivity of 3,4-Dimethoxyphenylglyoxal Hydrate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of 3,4-Dimethoxyphenylglyoxal hydrate, a versatile chemical entity of significant interest to researchers, scientists, and drug development professionals. While its primary role to date has been as a pivotal building block in the synthesis of complex heterocyclic compounds, its inherent reactivity suggests a potential for direct biological activity that remains largely untapped. This document will delve into the known chemical properties and synthetic applications of this compound, and further extrapolate potential mechanisms of action based on the reactivity of its α-keto-aldehyde functional group and the biological profiles of its derivatives. Our aim is to furnish a foundational resource that not only illuminates its current utility but also inspires future investigations into its direct pharmacological potential.

Introduction: A Molecule of Synthetic Versatility and Untapped Potential

This compound is a stable, solid organic compound characterized by a 1,2-dicarbonyl moiety attached to an electron-rich 3,4-dimethoxyphenyl ring.[1] This unique structural arrangement makes it a highly valuable precursor in organic synthesis, particularly for the construction of a wide array of heterocyclic scaffolds that are prevalent in biologically active molecules.[1] Its application in the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities, is well-documented.[1][2]

While the scientific literature is replete with its synthetic applications, a significant knowledge gap exists regarding the direct biological effects and mechanism of action of this compound itself. This guide seeks to bridge this gap by providing a thorough analysis of its chemical nature and, based on established principles of chemical reactivity and pharmacology, proposing potential avenues for its biological activity.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for its effective application in both synthesis and biological studies.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | [3] |

| Molecular Weight | 212.20 g/mol | [3][4] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [3] |

| CAS Number | 163428-90-8, 1138011-18-3 | [3] |

| Appearance | Solid | [1] |

| Melting Point | 118-120 °C | [1][4] |

| Boiling Point (Predicted) | 350.9 ± 37.0 °C | [4] |

| Density (Predicted) | 1.291 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 10.88 ± 0.41 | [4] |

Core Application: A Gateway to Heterocyclic Scaffolds

The primary and most extensively documented role of this compound is as a versatile synthon for the creation of heterocyclic compounds. Its reactive 1,2-dicarbonyl moiety readily undergoes condensation reactions with various nucleophiles to form stable aromatic systems.[2]

Synthesis of Quinoxalines

Quinoxalines represent a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[1] The condensation reaction between this compound and an o-phenylenediamine is a common and efficient method for synthesizing 6,7-dimethoxy-substituted quinoxalines.[1][2]

General Reaction Scheme:

Caption: General synthesis of quinoxalines.

Synthesis of Imidazoles

Similarly, this compound serves as a key building block for the synthesis of trisubstituted imidazoles through a condensation reaction involving an aldehyde and ammonium acetate.[2]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines

This protocol provides a rapid and efficient method for the synthesis of 6,7-dimethoxy-substituted quinoxalines.[1]

Materials:

-

This compound (1 mmol)

-

Substituted o-phenylenediamine (1 mmol)

-

Ethanol:Water (1:1 mixture, 1 mL)

-

Iodine (5 mol%)

-

Dichloromethane

-

5% Sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave vial, dissolve this compound (1 mmol) and the substituted o-phenylenediamine (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).[1]

-

Add a catalytic amount of iodine (5 mol%).[1]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 50 °C for 30-60 seconds.[1] Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and add dichloromethane (10 mL).[1]

-

Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[1]

-

Dry the organic layer with anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to obtain the crude product.[1]

-

Purify the product by column chromatography or recrystallization as needed.[1]

Caption: Workflow for microwave-assisted quinoxaline synthesis.

Potential Mechanisms of Action: A Frontier of Investigation

While direct evidence for the biological mechanism of action of this compound is scarce, its chemical structure provides clues to its potential interactions with biological systems. The high reactivity of the α-dicarbonyl moiety is a key feature to consider.

Interaction with Guanine in Nucleic Acids

Glyoxal and its derivatives are known to react with the Watson-Crick face of guanines in RNA with high specificity.[5] This reaction is favored at a pH ≥ 8, where the N1 of guanine is more likely to be deprotonated, facilitating an electrophilic attack by one of the aldehyde carbons of the glyoxal.[5] This interaction can be used to probe RNA structure in vivo.[5] It is plausible that this compound could exhibit similar reactivity, potentially leading to interference with RNA function and downstream cellular processes.

Caption: Proposed interaction with guanine.

Enzyme Inhibition

The 1,2-dicarbonyl structure is a known feature in some enzyme inhibitors.[6] Many drugs function by inhibiting enzymes, often by mimicking the transition state of the reactions they catalyze.[6] The electrophilic nature of the carbonyl carbons in this compound makes it a candidate for interacting with nucleophilic residues (e.g., cysteine, lysine, histidine) in the active sites of enzymes, potentially leading to reversible or irreversible inhibition.

The 3,4-dimethoxy substitution on the phenyl ring has been shown to confer metabolic stability and favorable absorption profiles in some drug candidates, such as cathepsin K inhibitors.[7] This suggests that if this compound were to exhibit inhibitory activity, it might possess advantageous pharmacokinetic properties.

Modulation of Cellular Signaling Pathways

Numerous compounds containing the 3,4-dimethoxyphenyl motif have been reported to possess significant biological activities, offering further clues to the potential actions of this compound.

-

Anticancer and Anti-angiogenic Effects: Derivatives of 3,4-dimethoxystilbene have been shown to inhibit endothelial cell proliferation and induce apoptosis, suggesting an anti-angiogenic effect.[8][9]

-

Autophagy Induction: 3,4-Dimethoxychalcone has been identified as a caloric restriction mimetic that induces autophagy through the activation of transcription factors TFE3 and TFEB.[10]

-

Topoisomerase Inhibition: A 3,4-dimethoxyphenyl bis-benzimidazole derivative has been identified as a novel DNA topoisomerase inhibitor that preferentially targets E. coli topoisomerase I.[11]

-

Neuroprotection: 3',4'-Dimethoxyflavone has been shown to be neuroprotective by inhibiting parthanatos, a pathway of programmed cell death.[12][13]

While these activities are associated with more complex molecules, the recurring presence of the 3,4-dimethoxyphenyl group suggests it may play a role in molecular recognition or contribute to the overall electronic properties necessary for biological activity.

Future Directions and Conclusion

This compound stands at a fascinating intersection of synthetic chemistry and potential pharmacology. Its well-established utility as a precursor for biologically active heterocycles is undeniable. However, the true potential of this molecule may lie in its yet-to-be-explored direct biological effects.

Future research should focus on:

-

Screening for direct biological activity: Evaluating this compound in a broad range of cellular and biochemical assays to identify potential targets.

-

Investigating nucleic acid interactions: Detailed studies to confirm and characterize its reactivity with RNA and DNA.

-

Enzyme inhibition profiling: Screening against a panel of enzymes, particularly those with nucleophilic active site residues.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to understand the contribution of the 3,4-dimethoxyphenyl and glyoxal moieties to any observed activity.

References

- The Synthetic Utility of this compound: Applic

- 3,4-Dimethoxyphenylglyoxal hydr

- Application Notes and Protocols: this compound in the Synthesis of Heterocyclic Compounds - Benchchem.

- Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones - MDPI.

- Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)

- 3,4-dimethoxyphenylglyoxal hydr

- Application Notes and Protocols for the Derivatization of Vinyl Glyoxal in Medicinal Chemistry - Benchchem.

- Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available c

- Note on some Experiments with Glyoxaline Deriv

- 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed.

- 3,4-Dimethoxystilbene, a resveratrol derivative with anti-angiogenic effect, induces both macroautophagy and apoptosis in endothelial cells - PubMed.

- 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed.

- Glyoxals as in vivo RNA structural probes of guanine base-pairing - PMC - NIH.

- Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthan

- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol - International Journal of Chemical Engineering and Applic

- Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy - ACP.

- 21.05 Mechanism-based Inhibition of Enzymes - YouTube.

- 3,4-Dimethoxystilbene, a resveratrol derivative with anti-angiogenic effect, induces both macroautophagy and apoptosis in endothelial cells | Request PDF - ResearchG

- 3,4-Difluorophenylglyoxal hydrate, 98%, dry wt. basis - Thermo Fisher Scientific.

- 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combin

- The hydration and polymerization mechanism of glyoxal - ResearchG

- 3,4-Dimethoxyphenol synthesis - ChemicalBook.

- Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition - YouTube.

- Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC - PubMed Central.

- On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene - MDPI.

- Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) - PubMed.

- 3',4'-Dimethoxyflavone | Antioxidant | MedChemExpress.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Glyoxals as in vivo RNA structural probes of guanine base-pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Dimethoxystilbene, a resveratrol derivative with anti-angiogenic effect, induces both macroautophagy and apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3,4-Dimethoxychalcone induces autophagy through activation of the transcription factors TFE3 and TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3,4-Dimethoxyphenylglyoxal Hydrate: A Nexus of Chemical Reactivity and Biological Potential

Abstract

3,4-Dimethoxyphenylglyoxal hydrate is a versatile α-dicarbonyl compound whose significance in the scientific community is primarily rooted in its utility as a sophisticated chemical building block.[1] While direct pharmacological profiling of the compound itself is not extensively documented, its profound biological relevance emerges from two key areas: its high-reactivity towards specific amino acid residues, making it a valuable tool in proteomics and enzyme analysis, and its role as a precursor in the synthesis of heterocyclic scaffolds with proven therapeutic activities.[2] This guide provides an in-depth exploration of this compound, moving from its fundamental physicochemical properties and synthesis to its core chemical reactivity. We will dissect the mechanisms of its reactions with proteins, detail its application in constructing bioactive molecules like quinoxalines, and discuss the analytical methodologies required to study these processes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this reagent in their work.

Part 1: Core Characteristics and Synthesis

A comprehensive understanding of a reagent begins with its fundamental properties. This compound is a stable, solid compound whose utility is dictated by the reactive 1,2-dicarbonyl moiety and the electron-rich dimethoxyphenyl ring.[2]

Physicochemical Properties

The key identifiers and physical properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [3] |

| Molecular Formula | C₁₀H₁₂O₅ | [2][3][4] |

| Molecular Weight | 212.20 g/mol | [2][3] |

| CAS Number | 163428-90-8 | [2][4] |

| Appearance | Solid | [2] |

| Melting Point | 118-120 °C | [2][4] |

Synthesis Pathway: Riley Oxidation

The most common and established route for synthesizing this compound is through the selenium dioxide (SeO₂) mediated oxidation of the commercially available precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde).[5] This reaction, known as the Riley oxidation, specifically targets the benzylic carbon, converting the aldehyde to the desired glyoxal.

Caption: Workflow for the synthesis of this compound.

-

Safety Precaution: Selenium compounds are toxic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in aqueous dioxane.

-

Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for the duration determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).

-

Work-up: Once the reaction is complete, cool the mixture and filter to remove the black selenium byproduct.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield this compound as a solid.

Part 2: The Chemistry of Biological Interaction

The biological relevance of this compound is not derived from a classic lock-and-key receptor interaction, but from its covalent reactivity. This reactivity is two-fold: direct modification of biomolecules and construction of new bioactive molecules.

A Probe for Protein Chemistry: Reaction with Amino Acids

The electrophilic dicarbonyl core of the molecule reacts readily with nucleophilic side chains of specific amino acids, most notably the guanidinium group of arginine.[6] This specific and stable reaction makes it an invaluable tool for chemical biology, used to identify and modify critical arginine residues in proteins, often to probe enzyme active sites or protein-protein interaction domains.

The reaction is most favorable at a neutral to slightly alkaline pH (7-8), where it forms a stable dihydroxyimidazolidine adduct with the arginine side chain.[6] However, researchers must be aware of potential side reactions, particularly with the ε-amino group of lysine at higher pH and the thiol group of cysteine.[6]

Caption: Reaction of 3,4-Dimethoxyphenylglyoxal with an arginine residue.

This protocol provides a general framework for the targeted modification of arginine residues in a purified protein sample.

-

Buffer Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES) at the desired pH (typically 7.5). Ensure the buffer is free of primary amines (like Tris) that could quench the reaction.

-

Protein Preparation: Dissolve or dialyze the target protein into the reaction buffer to a known concentration (e.g., 1 mg/mL).

-

Reagent Preparation: Prepare a fresh stock solution of this compound in the reaction buffer.

-

Reaction Initiation: Add the glyoxal solution to the protein solution to achieve a desired molar excess (e.g., 20-fold molar excess over arginine residues).

-

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Monitor the reaction progress using mass spectrometry to observe the mass shift corresponding to the adduct formation.

-

Quenching (Optional): To stop the reaction, add a quenching reagent like Tris buffer to a final concentration that is in large excess of the initial glyoxal concentration.[6]

-

Downstream Analysis: Desalt the sample to remove excess reagent and prepare for analysis by mass spectrometry, enzymatic activity assays, or other functional tests.

A Scaffold for Drug Discovery: Synthesis of Bioactive Heterocycles

Perhaps the most significant application of this compound is its use as a precursor for nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[2] The condensation of the 1,2-dicarbonyl unit with 1,2-diamines provides a direct and efficient route to quinoxalines.[1] These quinoxaline derivatives are of high interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2]

Caption: General reaction scheme for quinoxaline synthesis.

This method offers a rapid and efficient route to quinoxaline derivatives.[2]

-

Materials: this compound (1 mmol), a substituted o-phenylenediamine (1 mmol), iodine (I₂) catalyst (5 mol%), and an Ethanol/Water (1:1, v/v) solvent system.

-

Reaction Setup: In a microwave vial, dissolve the glyoxal and the diamine in 1 mL of the ethanol/water solvent.

-

Catalyst Addition: Add the catalytic amount of iodine.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 5-15 minutes). Monitor reaction completion by TLC.

-

Work-up: After cooling, add dichloromethane (10 mL). Wash the organic layer with a 5% sodium thiosulfate solution to remove iodine, followed by a brine wash.[2]

-

Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Part 3: Analytical Characterization of Reaction Products

The ability to accurately detect and quantify this compound and its reaction products is critical for both mechanistic studies and quality control. Due to the low volatility of the compound and its adducts, analysis typically requires derivatization to enhance chromatographic performance and detection sensitivity.[7]

The two primary methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7] Derivatization with reagents like o-phenylenediamine (OPD) converts the dicarbonyls into highly fluorescent and UV-absorbent quinoxalines, which are ideal for HPLC analysis.[7]

| Analytical Method | Principle | Advantages | Disadvantages |

| HPLC-UV/Fluorescence | Separation of non-volatile derivatives in the liquid phase. | High sensitivity (especially with fluorescence), suitable for non-volatile products, robust and routine. | Requires derivatization, may have lower resolving power than GC for complex mixtures. |

| GC-MS | Separation of volatile derivatives in the gas phase with mass-based identification. | Excellent for structural elucidation and identification of unknown products, high resolution. | Requires derivatization to increase volatility, not suitable for thermally unstable products. |

Table adapted from BenchChem Application Notes.[7]

Caption: General workflow for the analysis of reaction products.

This protocol is adapted for the analysis of α-dicarbonyl compounds after derivatization with o-phenylenediamine (OPD).[7]

-

Sample Preparation: Dissolve the reaction mixture in a suitable solvent (e.g., methanol). For complex matrices like biological fluids, perform a protein precipitation step with acetonitrile followed by centrifugation.

-

Derivatization: Add an OPD solution and an acid catalyst (e.g., HCl) to the sample. Incubate at an elevated temperature (e.g., 60-90 °C) for 30-60 minutes to form the quinoxaline derivative.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection around 315 nm or fluorescence detection (Excitation ~320 nm, Emission ~380 nm) for higher sensitivity.[7]

-

-

Analysis: Inject the derivatized sample and compare retention times and peak areas to a standard curve prepared from a known concentration of derivatized this compound for quantification.

Part 4: Conclusion and Future Outlook

This compound stands out not as a direct therapeutic agent, but as a powerful and versatile chemical tool. Its true biological significance is expressed through its precise reactivity and its function as a foundational element in drug discovery. Its ability to selectively modify arginine residues provides a proven method for interrogating protein function, while its role in the efficient synthesis of quinoxalines and other heterocycles opens pathways to novel therapeutics with a wide range of activities.[1][6]

Future research should continue to leverage these properties. The development of new heterocyclic libraries from this precursor could yield novel drug candidates. Furthermore, its application in chemical proteomics could help elucidate new enzyme mechanisms or identify novel drug targets by mapping essential arginine residues across the proteome. The story of this compound is a clear demonstration that a compound's biological activity is not always defined by its own pharmacology, but by the powerful chemical potential it unlocks.

References

- BenchChem. (2025). Application Notes and Protocols: this compound in the Synthesis of Heterocyclic Compounds.

- BenchChem. (2025).

- PubChem. (n.d.). This compound.

- BenchChem. (2025).

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 3,4-Dimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 3,4-Dimethoxyphenylglyoxal hydrate, a versatile building block in contemporary organic and medicinal chemistry. While its direct biological applications are not extensively documented, its unique structural features, including a reactive 1,2-dicarbonyl moiety and an electron-rich dimethoxy-substituted phenyl ring, establish it as a valuable precursor for synthesizing a wide array of heterocyclic compounds with significant pharmacological potential.[1][2] This document offers a detailed examination of its physicochemical properties, a thorough guide to its structural characterization through modern spectroscopic techniques, and robust analytical methodologies for its application in synthesis. The insights and protocols herein are designed to empower researchers in the effective utilization of this reagent for the development of novel therapeutics and advanced chemical entities.

Introduction and Physicochemical Properties

This compound, systematically named 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde hydrate, is a stable crystalline solid that serves as a key intermediate in various synthetic pathways.[3] Its structure, featuring a geminal diol, is the hydrated form of the corresponding glyoxal. This hydration imparts greater stability, making it a more manageable reagent in the laboratory compared to its anhydrous counterpart.

The dimethoxy-substituted phenyl ring is derived from veratraldehyde, a common natural product, and this moiety is frequently encountered in biologically active molecules. This structural feature can influence the electronic properties, solubility, and ultimately the biological activity of the derivatives synthesized from this glyoxal.[1] A fundamental understanding of its physical and chemical properties is paramount for its effective handling, characterization, and deployment in synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₅ | [3] |

| Molecular Weight | 212.20 g/mol | [3] |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | [3] |

| CAS Number | 163428-90-8, 1138011-18-3 | [3] |

| Appearance | Solid | [2] |

| Melting Point | 118-120 °C | [2] |

| Topological Polar Surface Area | 53.6 Ų | [3] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound involves the oxidation of the corresponding acetophenone, 3',4'-dimethoxyacetophenone, using selenium dioxide (SeO₂). This method, a variation of the Riley oxidation, is a well-established procedure for the conversion of α-methylenes of ketones into 1,2-dicarbonyl compounds.

Rationale for Synthetic Approach

The choice of selenium dioxide as the oxidizing agent is predicated on its selectivity for the oxidation of activated methyl or methylene groups adjacent to a carbonyl function. This specificity allows for the direct conversion of the acetophenone to the desired phenylglyoxal with minimal side reactions, such as over-oxidation or aromatic ring modification. The reaction is typically performed in a suitable solvent that can facilitate the dissolution of both the substrate and the oxidant, with dioxane and water mixtures being common. The hydrate form of the product is often isolated directly from the aqueous workup, which also serves to remove the selenium-containing byproducts.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established procedures for the synthesis of phenylglyoxals via selenium dioxide oxidation.[4]

Materials:

-

3',4'-Dimethoxyacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Diatomaceous earth (e.g., Celite®)

-

Activated Charcoal

-

Ethyl Acetate

-

Hexane

Procedure:

-

In a well-ventilated fume hood, to a solution of 3',4'-dimethoxyacetophenone (1 equivalent) in dioxane and water (e.g., a 10:1 v/v mixture), add selenium dioxide (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with a small amount of dioxane.

-

Concentrate the filtrate under reduced pressure to remove the dioxane.

-

To the remaining aqueous solution, add activated charcoal and heat gently for a few minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Collect the crystalline this compound by vacuum filtration.

-

Wash the crystals with cold water and then a small amount of cold ethyl acetate/hexane mixture.

-

Dry the product under vacuum to a constant weight.

Safety Precautions: Selenium dioxide is highly toxic and should be handled with extreme care in a fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.

Structural Characterization: A Spectroscopic Approach

A definitive structural elucidation of this compound necessitates a multi-faceted spectroscopic approach. Each technique provides unique and complementary information, culminating in an unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for the key structural features.

FTIR Spectroscopy Workflow

Caption: Workflow for NMR analysis of this compound.

¹H NMR Spectrum Analysis:

The proton NMR spectrum of this compound would be expected to show the following signals:

-

Aromatic Protons: The three protons on the aromatic ring will appear as a set of multiplets in the downfield region, typically between δ 6.8 and 7.5 ppm. The specific splitting pattern will depend on the coupling between the adjacent protons.

-

Geminal Diol Protons: The two hydroxyl protons of the geminal diol would likely appear as a broad singlet, the chemical shift of which can be concentration and temperature dependent. The proton on the carbon bearing the diol (the original aldehyde proton) would appear as a singlet.

-

Methoxy Protons: Two sharp singlets, each integrating to three protons, would be observed for the two non-equivalent methoxy groups, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectrum Analysis:

The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule:

-

Carbonyl Carbon: The ketone carbonyl carbon will be the most downfield signal, typically appearing around δ 190-200 ppm.

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons bearing the methoxy groups will be further downfield.

-

Geminal Diol Carbon: The carbon atom of the geminal diol will appear in the region of δ 90-100 ppm.

-

Methoxy Carbons: The two methoxy carbons will give rise to signals around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Interpretation of the Mass Spectrum:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the anhydrous form (C₁₀H₁₀O₄) would be expected at an m/z of 194.0579. The hydrated form is generally not observed as the water molecule is readily lost. The fragmentation pattern can provide valuable structural information. [5]

-

Loss of CO: A common fragmentation for carbonyl compounds is the loss of a neutral carbon monoxide molecule (28 Da), which would result in a fragment ion at m/z 166.

-

Loss of a Methyl Radical: Cleavage of a methyl group from one of the methoxy moieties would lead to a fragment at m/z 179.

-

Acylium Ion Formation: The most intense peak (base peak) in the spectrum is often the acylium ion formed by cleavage of the bond between the two carbonyl carbons. For 3,4-dimethoxyphenylglyoxal, this would be the 3,4-dimethoxybenzoyl cation at m/z 165. This fragment is particularly stable due to resonance delocalization. [6] Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 3,4-Dimethoxyphenylglyoxal

| m/z | Proposed Fragment |

| 194 | [M]⁺ (anhydrous form) |

| 165 | [M - CHO]⁺ (3,4-dimethoxybenzoyl cation) |

| 137 | [165 - CO]⁺ |

| 122 | [137 - CH₃]⁺ |

Analytical Methodologies for Synthetic Applications

This compound is primarily used as a precursor in the synthesis of heterocyclic compounds, such as quinoxalines and imidazoles. [1][2]Monitoring the progress of these reactions and characterizing the products requires robust analytical techniques, most notably High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). [7]

HPLC Analysis of Reaction Products

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. When analyzing the products of reactions involving this compound, derivatization is often employed to enhance detectability.

Rationale for Derivatization: The reaction products, particularly the initial adducts, may lack a strong chromophore for UV detection. Derivatization with reagents like o-phenylenediamine (OPD) or its analogs yields highly fluorescent and UV-absorbent quinoxaline derivatives, which are readily detectable at low concentrations. [7] Detailed HPLC Protocol for Quinoxaline Derivatives:

Sample Preparation and Derivatization:

-

Dissolve a known quantity of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

-

Adjust the pH of the sample solution to neutral (pH 7.0).

-

Prepare a fresh solution of o-phenylenediamine (OPD) in a buffer (e.g., phosphate buffer, pH 7.0).

-

Add the OPD solution to the sample in molar excess to ensure complete derivatization.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified time to form the quinoxaline derivative.

-

Cool the reaction mixture and, if necessary, extract the derivative into an organic solvent.

-

Evaporate the solvent and reconstitute the residue in the HPLC mobile phase.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the quinoxaline derivative (e.g., 315 nm) or fluorescence detection for higher sensitivity.

-

Injection Volume: 20 µL.

GC-MS Analysis of Reaction Products

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds.

Rationale for Derivatization: Similar to HPLC, derivatization is often necessary for GC-MS analysis of glyoxal reaction products to increase their volatility and thermal stability. The formation of quinoxaline derivatives with OPD is a common strategy. [7] Detailed GC-MS Protocol for Quinoxaline Derivatives:

Sample Preparation and Derivatization:

-

Follow the derivatization procedure as outlined for HPLC analysis.

-

After derivatization, extract the quinoxaline derivatives with a non-polar solvent such as dichloromethane or hexane.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the sample to a small volume (e.g., 100 µL) before GC-MS analysis.

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-500.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of pharmacologically relevant heterocyclic scaffolds. A thorough understanding of its physicochemical properties and a comprehensive approach to its structural characterization are essential for its effective application. This technical guide has provided a detailed overview of the synthesis, purification, and in-depth spectroscopic analysis of this compound, including IR, NMR, and MS techniques. Furthermore, robust analytical protocols for monitoring its synthetic applications using HPLC and GC-MS have been presented. By leveraging the information and methodologies outlined in this guide, researchers can confidently employ this compound in their synthetic endeavors to accelerate the discovery and development of new chemical entities.

References

- Wiley-VCH 2007 - Supporting Information.

- This compound. PubChem.

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Mass spectra - fragmentation patterns. Chemguide.

- Proposed fragmentation patterns and characteristic ions of... ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solubility Landscape of 3,4-Dimethoxyphenylglyoxal Hydrate: A Technical Guide for Researchers

Foreword: Unlocking the Potential of a Versatile Building Block

In the realm of medicinal chemistry and drug development, the journey from a promising molecule to a viable therapeutic is often paved with intricate challenges. Among the most fundamental of these is understanding a compound's solubility, a critical parameter that governs its bioavailability, formulation, and ultimately, its efficacy. This technical guide is dedicated to a molecule of significant interest: 3,4-Dimethoxyphenylglyoxal hydrate. Its unique architecture, featuring a reactive 1,2-dicarbonyl moiety and an electron-rich dimethoxy-substituted phenyl ring, renders it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1][2]

This document moves beyond a mere compilation of data. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a deep dive into the solubility characteristics of this compound but also the scientific rationale behind these properties. By elucidating the interplay of molecular structure and solvent interactions, we aim to empower researchers to make informed decisions in their experimental designs, from reaction optimization to the development of effective drug delivery systems.

I. The Molecular Profile of this compound: A Structural Perspective on Solubility

A thorough understanding of a compound's physicochemical properties is paramount to predicting its behavior in different solvent environments. This compound (C₁₀H₁₂O₅, Molar Mass: 212.20 g/mol ) is a solid with a melting point of 118-120 °C.[1][3] Its solubility is dictated by a balance of polar and non-polar features within its structure.

Key Structural Features Influencing Solubility:

-

Polar Moieties: The presence of five oxygen atoms, including a hydrate, two methoxy groups, and a glyoxal functionality, imparts significant polarity to the molecule. These groups can participate in hydrogen bonding, a strong type of intermolecular force that is crucial for solubility in protic solvents like water and alcohols.[4] The molecule has one hydrogen bond donor and five hydrogen bond acceptors, contributing to its polar nature.[4]

-

Aromatic Ring: The benzene ring is a non-polar, hydrophobic component. This region of the molecule will favor interactions with non-polar solvents through van der Waals forces.

-

The "Like Dissolves Like" Principle: This fundamental principle of solubility states that substances with similar polarities are more likely to be soluble in one another.[5] Therefore, the solubility of this compound will be a spectrum, ranging from sparingly soluble in non-polar solvents to more readily soluble in polar solvents.

The interplay between the hydrophilic (water-loving) polar groups and the hydrophobic (water-fearing) aromatic ring will determine the overall solubility profile.

Caption: Interplay of molecular features and solvent polarity.

II. Quantitative Solubility Profile: An Experimental Overview

Predicted Solubility:

Based on its molecular structure, this compound is expected to exhibit the following general solubility trends:

-

High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and non-polar portions of the molecule.

-

Moderate to Good Solubility: In polar protic solvents such as ethanol, methanol, and water (in a 1:1 mixture with ethanol), where hydrogen bonding plays a significant role.[1]

-

Limited Solubility: In less polar solvents like toluene and dichloromethane.[1]

-

Poor to Insoluble: In non-polar solvents such as hexane and cyclohexane.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Type |

| Polar Aprotic | DMSO, DMF, Acetone | High | Dipole-Dipole |

| Polar Protic | Water, Ethanol, Methanol | Moderate to Good | Hydrogen Bonding |

| Moderately Polar | Dichloromethane, Toluene | Limited | Dipole-Dipole & van der Waals |

| Non-Polar | Hexane, Cyclohexane | Poor to Insoluble | van der Waals |

III. Experimental Determination of Solubility: A Step-by-Step Guide

For researchers requiring precise solubility data, experimental determination is essential. The following protocols are recommended for their accuracy and reliability.

A. Gravimetric Method: The Gold Standard for Thermodynamic Solubility

The gravimetric method is a classic and highly accurate technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Caption: Workflow for Gravimetric Solubility Determination.

Protocol:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by filtration through a fine-porosity filter (e.g., 0.22 µm PTFE) or by centrifugation at high speed.

-

Aliquot Collection: Carefully withdraw a precise volume of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Mass Determination: Once the solvent is completely removed and the container has returned to room temperature in a desiccator, weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

B. High-Performance Liquid Chromatography (HPLC) Method: A High-Throughput Approach

For more rapid analysis, especially when screening multiple solvents, an HPLC-based method is highly effective.

Protocol:

-

Preparation of Saturated Solutions: Prepare saturated solutions as described in the gravimetric method (steps 1 and 2).

-

Phase Separation and Dilution: After equilibration, filter or centrifuge the samples. Dilute a known volume of the clear supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample onto an appropriate HPLC column (e.g., C18) and quantify the concentration of this compound using a validated HPLC method with UV detection.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.

-

Calculation: Determine the concentration of the undiluted saturated solution from the calibration curve, taking into account the dilution factor. This concentration represents the solubility.

IV. The Impact of Environmental Factors on Solubility

Several external factors can influence the solubility of this compound.

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating the solvent will generally allow more of the compound to dissolve.

-

pH: While this compound itself does not have strongly acidic or basic functional groups, the pH of the aqueous medium can be a critical factor for related compounds or in formulations. For compounds with ionizable groups, solubility is highly pH-dependent.

-

Solvent Purity: The presence of impurities in the solvent can affect the measured solubility. It is crucial to use high-purity solvents for accurate and reproducible results.

V. Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While direct quantitative data remains to be extensively published, the principles outlined here, grounded in the molecule's structure and the theory of intermolecular forces, offer a robust starting point for any researcher. The provided experimental protocols are industry-standard methods that will yield reliable and accurate solubility data. A thorough understanding of the solubility of this versatile building block is not just an academic exercise; it is a critical step in unlocking its full potential in the synthesis of novel compounds and the development of life-changing therapeutics.

References

- This compound | C10H12O5 | CID 44118538 - PubChem.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.

- Solubility of Organic Compounds.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications.

- Hydrogen-bonding interactions in (3,4-dimethoxyphenyl)acetic acid monohydrate - PubMed.

- Determination of Solubility by Gravimetric Method.

- CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Perspectives in solubility measurement and interpretation - PMC - NIH.

- Distinguishing Weak and Strong Hydrogen Bonds in Liquid Water-A Potential of Mean Force-Based Approach.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid - Google Patents.

- Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character | Request PDF - ResearchGate.

- 8.2: Precipitation Gravimetry - Chemistry LibreTexts.

- High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific.

- Organic Chemistry: Introduction to Solubility | SALTISE.

- Determination of solubility by gravimetric method: A brief review.

- Lesson 5.1: Water is a Polar Molecule - American Chemical Society.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI.

- 2.11: Water - Water's Polarity - Biology LibreTexts.

Sources

3,4-Dimethoxyphenylglyoxal hydrate CAS number and molecular weight

An In-Depth Technical Guide to 3,4-Dimethoxyphenylglyoxal Hydrate for Advanced Synthesis

Authored by: A Senior Application Scientist